molecular formula C8H8N4 B14284346 2-Benzyl-2H-tetrazole CAS No. 117632-79-8

2-Benzyl-2H-tetrazole

Cat. No.: B14284346
CAS No.: 117632-79-8
M. Wt: 160.18 g/mol
InChI Key: QSLJOIOPNUQETJ-UHFFFAOYSA-N
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Description

2-Benzyl-2H-tetrazole is a heterocyclic organic compound of significant interest in scientific research and development, primarily serving as a versatile synthetic intermediate. The tetrazole ring system, a five-membered ring containing four nitrogen atoms, is a well-known bioisostere for carboxylic acids, which can improve the pharmacokinetic properties of drug candidates . This makes this compound a valuable scaffold in medicinal chemistry for the design and synthesis of novel bioactive molecules, including potential antihypertensive, antifungal, and anti-cancer agents . Beyond pharmaceutical applications, the multiple nitrogen atoms in its structure allow it to act as an effective ligand in coordination chemistry, facilitating the construction of metal-organic frameworks (MOFs) and functional materials . Researchers also utilize tetrazole derivatives in various other fields, such as agrochemical development and as precursors in energetic materials research . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle this compound with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c1-2-4-8(5-3-1)6-12-10-7-9-11-12/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLJOIOPNUQETJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2N=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30563951
Record name 2-Benzyl-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117632-79-8
Record name 2-Benzyl-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Benzyl 2h Tetrazole and Its Derivatives

Regioselective N2-Alkylation Strategies

Alkylation of the tetrazolate anion is a common method for synthesizing N-substituted tetrazoles. However, the ambident nucleophilic nature of the tetrazolate anion often leads to a mixture of N1 and N2-alkylated regioisomers. nanomedicine-rj.commdpi.com The ratio of these isomers is influenced by factors such as the substituent at the 5-position, reaction temperature, and the nature of the alkylating agent. mdpi.com Consequently, significant research has focused on developing strategies that selectively yield the desired N2-isomer.

Alkylation of N-Benzoyl 5-(aminomethyl)-tetrazole with Benzyl (B1604629) Bromide

A key strategy for achieving regioselective N2-alkylation involves the reaction of N-benzoyl 5-(aminomethyl)tetrazole (5-AMT) with benzyl bromide. mdpi.comdntb.gov.ua This reaction, typically conducted in anhydrous acetone (B3395972) with potassium carbonate (K2CO3) as the base, yields two separable regioisomers: the N1- and N2-benzylated products. mdpi.comdntb.gov.ua The purification and structural elucidation of these isomers are accomplished using 1H and 13C NMR spectroscopy, mass spectrometry, and elemental analysis. mdpi.comdntb.gov.ua

Experimental studies have shown that the N-alkylation of 5-AMT with benzyl bromide at room temperature produces the two isomers in a 74% total yield. mdpi.com Computational studies using Density Functional Theory (DFT) have been employed to understand the observed regioselectivity by examining the nucleophilicity and electrostatic potential of the reactants. mdpi.comdntb.gov.ua

Table 1: Alkylation of N-Benzoyl 5-(aminomethyl)-tetrazole (5-AMT)

Reactant Reagent Base Solvent Total Yield Products

Alkylation of Tetrazolate Salts with Benzyl Bromide using Nanocatalysts

The use of nanocatalysts has emerged as an effective method for influencing the regioselectivity of tetrazole alkylation. Specifically, the treatment of in situ prepared tetrazolate salts with benzyl bromide in the presence of nickel oxide (NiO) nanoparticles has been shown to favor the formation of 2,5-disubstituted tetrazoles. nanomedicine-rj.comsid.ir

In this method, tetrazolate salts are generated from the reaction of various aldehydes, malononitrile, and sodium azide (B81097) with NiO nanoparticles as the catalyst. nanomedicine-rj.comsid.ir Subsequent alkylation with benzyl bromide yields a mixture of 1,5- and 2,5-disubstituted tetrazoles, with the 2,5-disubstituted isomer being the major product. nanomedicine-rj.com This procedure is advantageous due to its simplicity, high yields, and short reaction times. sid.ir

Table 2: NiO Nanoparticle-Catalyzed Alkylation with Benzyl Bromide

Aldehyde Substrate Product Distribution

When 2,4′-dibromoacetophenone is used as the alkylating agent in the presence of NiO nanoparticles, the reaction provides the 2,5-disubstituted derivative as the sole isomer. nanomedicine-rj.comsid.ir

Preferential Formation of 2,5-Disubstituted Tetrazoles via Diazotization of Aliphatic Amines

A novel and highly effective method for the preferential synthesis of 2,5-disubstituted tetrazoles involves the alkylation of 5-substituted 1H-tetrazoles through the diazotization of aliphatic amines. acs.orgorganic-chemistry.orgnih.gov This reaction utilizes an organic nitrite (B80452) reagent to generate a transient alkyl diazonium intermediate, which then acts as the alkylating agent. organic-chemistry.orgrsc.org This approach demonstrates good selectivity and tolerance for various functional groups, including those that are typically nucleophilic like alcohols and amines. acs.org

The reaction conditions have been optimized, with 1,3-(2,2-dimethyl)propanedinitrite and ethyl acetate (B1210297) identified as the preferred nitrite reagent and solvent, respectively. organic-chemistry.org A significant advancement of this methodology is its incorporation into a one-pot, multicomponent reaction that begins with a nitrile. acs.orgorganic-chemistry.org This sequence combines the initial 1,3-dipolar cycloaddition to form the tetrazole ring with the subsequent diazotization and alkylation step, streamlining the synthesis process. organic-chemistry.orgnih.gov For instance, benzylamine (B48309) can be used to produce 2-benzyl-5-substituted tetrazoles in good yields. acs.org

Table 3: One-Pot Cycloaddition/Diazotization for 2,5-Disubstituted Tetrazoles

Nitrile Amine Product Yield
Ethyl thiocyanate Benzylamine 2-Benzyl-5-(ethylthio)-2H-tetrazole 71%

Cycloaddition-Based Synthesis

Cycloaddition reactions represent a fundamental and powerful route for the construction of the tetrazole ring itself. These methods often provide direct access to substituted tetrazoles, including N2-substituted derivatives, by forming the heterocyclic core from acyclic precursors.

[3+2] Cycloaddition Reactions of Trimethylsilyldiazomethane (B103560) with Arenediazonium Salts

A regioselective [3+2] cycloaddition reaction between arenediazonium salts and trimethylsilyldiazomethane is an effective method for synthesizing 2-aryl-2H-tetrazoles. wikipedia.orgnih.govcncb.ac.cn This approach often employs a silver salt as a catalyst to promote the cyclization. nih.gov The reaction proceeds through a 2-aryl-5-trimethylsilyltetrazole intermediate, which can be easily desilylated in a one-pot procedure using a fluoride (B91410) source like cesium fluoride (CsF) to yield the final 2-aryltetrazole. nih.govresearchgate.net

This method is noted for its wide functional group compatibility and provides moderate to good yields. nih.govcncb.ac.cn The ability to generate the versatile 2-aryl-5-bromotetrazole intermediate further enhances the utility of this synthetic route. nih.gov The synthesis of 2-aryl-5-trifluoromethyltetrazoles has also been achieved through a silver-catalyzed [3+2] cycloaddition of arenediazonium salts, in this case with 2,2,2-trifluorodiazoethane. researchgate.net

One-Pot [3+2] Cycloaddition Reactions from Nitriles and Azides

The [3+2] cycloaddition between organic nitriles and an azide source is the most common and proficient route for synthesizing 5-substituted 1H-tetrazoles. nih.govacs.orgthieme-connect.com To overcome the high activation energy associated with this reaction, various catalytic systems have been developed. nih.govacs.org Subsequent alkylation can then lead to 2,5-disubstituted products.

Several catalysts have been shown to be effective, including:

Cobalt(II) Complexes: A cobalt(II) complex with a tetradentate ligand efficiently catalyzes the cycloaddition of sodium azide to aryl nitriles under mild, homogeneous conditions, with near-quantitative yields for many substrates. nih.govacs.org

Zinc Salts: Zinc(II) chloride or other zinc salts effectively catalyze the reaction between nitriles and sodium azide in solvents like isopropanol (B130326) or water. organic-chemistry.org

L-proline: This environmentally benign amino acid serves as an efficient catalyst for the synthesis of 5-substituted 1H-tetrazoles from a wide range of nitriles, thiocyanates, and cyanamides. organic-chemistry.org

These cycloaddition reactions can be performed under various conditions, including microwave irradiation, which can accelerate the conversion of nitriles to the corresponding tetrazoles. thieme-connect.comorganic-chemistry.orgorganic-chemistry.org The development of one-pot procedures, where the tetrazole is formed and subsequently alkylated in situ, offers a streamlined approach to 2,5-disubstituted tetrazoles directly from nitrile starting materials. organic-chemistry.org

Table 4: Catalytic Systems for [3+2] Cycloaddition of Nitriles and Azides

Catalyst Substrates Key Features
Cobalt(II) complex Aryl nitriles, Sodium azide Homogeneous, mild conditions, near-quantitative yields. nih.govacs.org
Zinc(II) Chloride Aliphatic/Aromatic nitriles, Thiocyanates, Sodium azide Mild conditions, short reaction times, very good yields. organic-chemistry.org
L-proline Aliphatic/Aryl nitriles, Thiocyanates, Cyanamides Environmentally benign, cost-effective, excellent yields. organic-chemistry.org

Transition Metal-Free and Mild Reaction Conditions for 2-Benzyltetrazole Derivatives

The development of synthetic methods that avoid transition metals is a key area of green chemistry, minimizing metal contamination in final products. For 2-benzyltetrazole derivatives, novel one-pot preparations have been established under mild, metal-free conditions.

A notable transition metal-free approach involves the direct, one-pot synthesis of 5-aryl-2-benzyltetrazoles from aromatic aldehydes and benzylhydrazine (B1204620). researchgate.netacs.org This method utilizes a [2N + 2N] combination strategy. The reaction proceeds by treating the aromatic aldehyde and benzylhydrazine with di-tert-butyl azodicarboxylate and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA). organic-chemistry.orgorganic-chemistry.org The process is conducted in a mixture of dichloromethane (B109758) and 2,2,2-trifluoroethanol (B45653) at room temperature, offering good to moderate yields. researchgate.netacs.org This reaction is applicable to a variety of aromatic aldehydes, accommodating different electronic and steric properties on the aromatic ring. researchgate.netorganic-chemistry.org

Table 1: Synthesis of 5-Aryl-2-benzyl-2H-tetrazoles via Reaction of Aromatic Aldehydes with Benzylhydrazine researchgate.netacs.org

Aldehyde Product Yield (%)
Benzaldehyde 5-Phenyl-2-benzyl-2H-tetrazole 75
4-Methylbenzaldehyde 5-(p-Tolyl)-2-benzyl-2H-tetrazole 78
4-Methoxybenzaldehyde 5-(4-Methoxyphenyl)-2-benzyl-2H-tetrazole 83
4-Chlorobenzaldehyde 5-(4-Chlorophenyl)-2-benzyl-2H-tetrazole 72
4-Nitrobenzaldehyde 5-(4-Nitrophenyl)-2-benzyl-2H-tetrazole 65

Copper-Catalyzed Synthetic Routes

Copper catalysis has emerged as a powerful tool for C-N bond formation, providing regioselective pathways to 2,5-disubstituted tetrazoles that are often difficult to achieve otherwise. acs.org These methods are valued for their efficiency and applicability under milder conditions compared to other transition-metal-catalyzed reactions. ucsb.edu

A highly regioselective method for the 2-arylation of 5-substituted tetrazoles has been developed using a specific copper catalyst, [Cu(OH)(TMEDA)]2Cl2 (TMEDA = N,N,N′,N′-tetramethylethylenediamine). nih.govacs.org This reaction proceeds smoothly at room temperature in an oxygen atmosphere, coupling various 5-alkyl- and 5-aryl-substituted tetrazoles with arylboronic acids. organic-chemistry.orgacs.org The use of potassium carbonate as a base and dichloromethane as a solvent provides the desired 2,5-disubstituted tetrazoles in high yields and with excellent regioselectivity, often producing a nearly pure single regioisomer. organic-chemistry.org This represents the first highly regioselective arylation of 5-alkyltetrazoles. acs.org For instance, the reaction of 5-benzyltetrazole with phenylboronic acid yields 2-phenyl-5-benzyltetrazole with 76% yield and high regioselectivity. acs.org

Table 2: [Cu(OH)(TMEDA)]2Cl2-Catalyzed 2-Arylation of 5-Substituted Tetrazoles acs.org

5-Substituted Tetrazole Arylboronic Acid Product Yield (%) Regioselectivity (N2:N1)
5-Methyltetrazole Phenylboronic acid 2-Phenyl-5-methyltetrazole 46 99:1
5-Benzyltetrazole Phenylboronic acid 2-Phenyl-5-benzyltetrazole 76 >99:1
5-Phenyltetrazole Phenylboronic acid 2,5-Diphenyltetrazole 94 >99:1
5-(Methylthio)tetrazole Phenylboronic acid 2-Phenyl-5-(methylthio)tetrazole 62 >99:1

Copper(I) oxide (Cu2O) serves as a simple, efficient, and green catalyst for the regioselective synthesis of 2,5-disubstituted 2H-tetrazoles. researchgate.net This method involves the direct aerobic oxidative cross-coupling of N-H free tetrazoles with arylboronic acids. rsc.org The reaction requires only a catalytic amount of Cu2O (typically 5 mol%) and uses environmentally benign oxygen (from the air) as the oxidant, eliminating the need for other additives. researchgate.netrsc.org This atom-efficient protocol works under mild conditions and is applicable to a range of 5-substituted tetrazoles and arylboronic acids. researchgate.net The use of Cu2O nanoparticles can further enhance the reaction, leading to shorter reaction times and lower catalyst loading. researchgate.net

Table 3: Cu2O-Catalyzed Synthesis of 2,5-Disubstituted Tetrazoles researchgate.net

5-Substituted Tetrazole Arylboronic Acid Product Yield (%)
5-Phenyltetrazole Phenylboronic acid 2,5-Diphenyl-2H-tetrazole 92
5-Phenyltetrazole 4-Methoxyphenylboronic acid 2-(4-Methoxyphenyl)-5-phenyl-2H-tetrazole 85
5-(p-Tolyl)tetrazole Phenylboronic acid 5-(p-Tolyl)-2-phenyl-2H-tetrazole 89
5-(4-Chlorophenyl)tetrazole Phenylboronic acid 5-(4-Chlorophenyl)-2-phenyl-2H-tetrazole 86

Multicomponent Reaction (MCR) Approaches to Functionalized 2H-Tetrazoles

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the atoms of all starting materials, offer an efficient and atom-economical route to complex molecules. nih.govacs.org MCRs provide convergent access to diverse tetrazole scaffolds, which is highly valuable in medicinal chemistry for building libraries of compounds. nih.govacs.org

While many MCRs lead to 1,5-disubstituted tetrazoles, specific strategies can be employed to access 2H-tetrazole isomers. nih.gov The Ugi-azide reaction, a well-known MCR, typically involves an aldehyde, an amine, an isocyanide, and an azide source (like trimethylsilyl (B98337) azide or hydrazoic acid). beilstein-journals.org By carefully selecting the starting materials, functionalized 2H-tetrazoles can be synthesized. For example, variations of the Ugi four-component reaction (U-4CR) and related isocyanide-based multicomponent reactions (IMCRs) have been developed to construct the tetrazole ring system efficiently. beilstein-journals.orgrsc.org These reactions are powerful tools for creating molecular diversity and complexity in a single, convergent step. acs.org

Synthesis of Specific 2-Benzyl-2H-tetrazole Derivatives

The synthesis of specific this compound derivatives is often driven by their potential as biologically active agents. derpharmachemica.commdpi.com For example, a series of 2-substituted-benzyl-5-(2-methylbenzofuran-3-yl)-2H-tetrazoles were synthesized in a multi-step approach starting from 2H-chromene-3-carbonitriles. researchgate.net This work led to the identification of compounds with significant anti-proliferative activity against cancer cell lines. researchgate.net

Another important class of derivatives includes those related to angiotensin II receptor blockers (ARBs). Valsartan, for instance, contains a biphenyl (B1667301) tetrazole moiety. mdpi.com Synthetic studies have focused on creating ester derivatives of valsartan, such as 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid derivatives, to explore their antihypertensive and urease inhibitory activities. mdpi.com These syntheses highlight the importance of the this compound scaffold as a key structural component in the design of new therapeutic agents.

Synthesis of N-((2-benzyl-2H-tetrazol-5-yl)methyl)benzamide

The N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole (5-AMT) with benzyl bromide serves as a key method for obtaining N-((2-benzyl-2H-tetrazol-5-yl)methyl)benzamide. This reaction, conducted in the presence of a base such as potassium carbonate (K₂CO₃), yields a mixture of two regioisomers: the 2,5-disubstituted and the 1,5-disubstituted tetrazole. researchgate.net

The synthesis is carried out by stirring N-((tetrazol-5-yl)methyl)benzamide with benzyl bromide in anhydrous acetone, using K₂CO₃ as the base. The reaction proceeds at room temperature for approximately two hours. Following the reaction, the solvent is removed, and the resulting residue is worked up with ethyl acetate and water to isolate the products. researchgate.net The two regioisomers can be separated, and their structures are confirmed using NMR spectroscopy and mass spectrometry. The 2,5-isomer, N-((2-benzyl-2H-tetrazol-5-yl)methyl)benzamide, is identified as a white solid with a melting point of 88–90 °C. researchgate.net In a reported instance, this isomer constituted 55% of the product mixture. researchgate.net

Table 1: Synthesis of N-((2-benzyl-2H-tetrazol-5-yl)methyl)benzamide researchgate.net

Reactant 1 Reactant 2 Reagent Solvent Reaction Time Product Ratio (2,5-isomer)

Preparation of this compound-5-carbaldehyde

For context, the synthesis of the isomeric 1-benzyl-1H-tetrazole-5-carbaldehyde has been reported. This is achieved through the oxidation of (1-benzyl-1H-tetrazol-5-yl)methanol. beilstein-journals.org Another general approach for creating 2,5-disubstituted tetrazoles involves the reaction of aromatic aldehydes with benzylhydrazine, followed by treatment with di-tert-butyl azodicarboxylate and [bis(trifluoroacetoxy)iodo]benzene, which yields 5-aryl-2-benzyltetrazoles directly under mild, metal-free conditions. organic-chemistry.org Additionally, formylation of a pre-existing this compound ring at the 5-position could be a viable, though less commonly documented, pathway.

Derivatization of 5-Benzyl-2H-tetrazole to Acetohydrazides and Esters

The functionalization of the 5-benzyl-2H-tetrazole core into esters and acetohydrazides provides valuable intermediates for further synthetic applications. These derivatizations typically proceed via a two-step sequence starting from 5-benzyl-2H-tetrazole.

First, an ester derivative is synthesized. Ethyl-2-(5-benzyl-2H-tetrazol-2-yl)acetate is prepared by reacting 5-benzyl-2H-tetrazole with ethyl bromoacetate. The reaction is conducted in absolute ethanol (B145695) in the presence of sodium ethoxide (formed in situ from sodium metal). The mixture is refluxed for approximately 15 hours. After filtration and concentration, the crude product is crystallized from aqueous ethanol, affording the desired ester in high yield (86%). rsc.org

Next, the ester is converted to the corresponding acetohydrazide. 2-(5-benzyl-2H-tetrazol-2-yl)acetohydrazide is synthesized by the hydrazinolysis of the ethyl acetate derivative. The reaction involves refluxing the ethyl-2-(5-benzyl-2H-tetrazol-2-yl)acetate with hydrazine (B178648) hydrate (B1144303) in ethanol for 8 hours. Upon cooling and concentration, the acetohydrazide product crystallizes and is collected by filtration, with reported yields around 90%. rsc.org

Table 2: Synthesis of Ester and Acetohydrazide Derivatives from 5-Benzyl-2H-tetrazole rsc.org

Starting Material Reactant Reagent/Solvent Conditions Product Yield
5-Benzyl-2H-tetrazole Ethyl bromoacetate Sodium / Absolute Ethanol Reflux, 15 h Ethyl-2-(5-benzyl-2H-tetrazol-2-yl)acetate 86%

Glycopyranosylmethyl-2H-tetrazoles Synthesis through Coupling Reactions

A novel class of glycomimetics, 2-β-D-glycopyranosylmethyl-2H-tetrazoles, can be synthesized through a highly regioselective, metal-free coupling reaction. This methodology involves the reaction of O-peracylated 2,6-anhydro-aldose tosylhydrazones (which are C-(β-D-glycopyranosyl)formaldehyde tosylhydrazones) with various 5-substituted-1H-tetrazoles. organic-chemistry.orgrsc.org

The coupling reaction can be promoted using either thermal or microwave activation in the presence of a base. The choice of base and activation method has been shown to influence the reaction yields significantly. Common bases used for this transformation include 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and potassium carbonate (K₂CO₃). organic-chemistry.org The reaction demonstrates high regioselectivity, exclusively yielding the 2,5-disubstituted-2H-tetrazole isomers. organic-chemistry.org Yields for the resulting 2-β-D-glycopyranosylmethyl-2H-tetrazoles have been reported to range from 7% to 67%, depending on the specific substrates and reaction conditions employed. organic-chemistry.org This method is also applicable for creating more complex structures, such as 5-glycosyl-2-glycopyranosylmethyl-2H-tetrazoles, which are new types of disaccharide mimetics. organic-chemistry.org

Table 3: Key Parameters for Glycopyranosylmethyl-2H-tetrazoles Synthesis organic-chemistry.org

Reactant 1 Reactant 2 Activation Method Base Key Finding

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-benzyl-2H-tetrazole, enabling the differentiation of regioisomers and the analysis of substituent effects.

The benzylation of a tetrazole ring can result in the formation of two distinct regioisomers: 1-benzyl-1H-tetrazole and this compound. ¹H and ¹³C NMR spectroscopy provide a definitive method for distinguishing between these isomers. A key diagnostic feature in ¹H NMR is the chemical shift of the benzylic protons (the -CH₂- group). In 2-benzyl-2H-tetrazoles, these protons typically resonate at a lower field (higher ppm value) compared to the corresponding protons in 1-benzyl-1H-tetrazoles. For instance, in a comparative study, the benzylic protons of a 2-benzyltetrazole derivative were observed as a singlet at δ 5.63 ppm, while the analogous protons in the 1-benzyl isomer appeared at a slightly different chemical shift.

Similarly, ¹³C NMR spectroscopy offers a clear distinction. The chemical shift of the carbon atom within the tetrazole ring (C5) is particularly sensitive to the position of the benzyl (B1604629) group. It is a known characteristic that the C5 carbon in 2,5-disubstituted tetrazoles resonates approximately 10 ppm downfield compared to its 1,5-disubstituted counterpart. For example, the C5 carbon of 2-methyl-5-phenyl-2H-tetrazole appears at δ 164.25 ppm, whereas for 1-methyl-5-phenyltetrazole, it is observed at δ 154.2 ppm libretexts.org. This significant difference in chemical shifts provides an unambiguous method for assigning the correct regioisomeric structure.

¹H and ¹³C NMR Chemical Shift Ranges for Benzyltetrazole Regioisomers
Isomer¹H NMR (Benzylic -CH₂-)¹³C NMR (Tetrazole C5)
1-Benzyl-1H-tetrazoleTypically lower δ value~154 ppm
This compoundTypically higher δ value~164 ppm

In ¹H NMR, electron-withdrawing groups on the benzyl ring will generally cause a downfield shift of the aromatic proton signals, while electron-donating groups will result in an upfield shift. The benzylic -CH₂- protons are also affected, albeit to a lesser extent. For example, the ¹H NMR spectrum of 2-benzyl-5-ethenyl-2H-tetrazole shows the benzyl aromatic protons as a multiplet in the range of δ 7.2–7.5 ppm and the benzylic -CH₂- protons as a singlet at δ 4.8 ppm .

In ¹³C NMR, the chemical shifts of the aromatic carbons and the tetrazole ring carbon are sensitive to substitution. For 2-benzyl-5-ethenyl-2H-tetrazole, the aromatic carbons resonate between δ 125–135 ppm, and the C5 of the tetrazole ring is found between δ 148–150 ppm . The precise positions of these signals can be correlated with the electronic nature of the substituents, providing a deeper understanding of the structure-property relationships within this class of compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. In electron impact mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺), the mass of which corresponds to the molecular weight of the compound. For 2-benzyl-5-ethenyl-2H-tetrazole, the molecular weight is 186.21 g/mol .

A characteristic fragmentation pathway for tetrazoles involves the loss of a molecule of nitrogen (N₂), resulting in a prominent peak at M-28. This is often a key diagnostic feature in the mass spectra of tetrazole derivatives libretexts.org. The fragmentation of the benzyl group is also commonly observed. A significant peak at m/z 91, corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺), is a hallmark of many benzyl-containing compounds. Further fragmentation of the benzyl group can lead to the loss of a hydrogen atom, resulting in a peak at M-1.

Common Mass Spectrometry Fragments for this compound Derivatives
Fragmentm/zDescription
[M]⁺Molecular WeightMolecular Ion
[M-28]⁺MW - 28Loss of N₂
[C₇H₇]⁺91Tropylium ion
[M-1]⁺MW - 1Loss of H

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic ring and the tetrazole moiety.

Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹ libretexts.orglibretexts.org. The stretching vibrations of the C-C bonds within the aromatic ring usually give rise to a series of absorptions in the 1600-1450 cm⁻¹ range libretexts.orglibretexts.org. The tetrazole ring itself exhibits characteristic vibrations. While the exact positions can vary with substitution, absorptions related to C=N and N=N stretching are expected within the 1600-1300 cm⁻¹ region. For instance, in some tetrazole derivatives, a C=N stretching vibration is observed around 1660 cm⁻¹. The aliphatic C-H stretching of the benzylic -CH₂- group would be expected in the 2900-2800 cm⁻¹ range.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in the solid state.

Analysis of Intermolecular Interactions in Crystal Lattices

The precise arrangement of molecules within a crystal lattice is dictated by a network of non-covalent intermolecular interactions. These forces, though weaker than covalent bonds, are fundamental in determining the crystal's stability, density, and other macroscopic properties. A detailed crystallographic analysis of compounds containing the this compound moiety provides insight into the specific interactions that govern their solid-state structures.

While a crystallographic study for the isolated this compound is not publicly available, the analysis of a more complex molecule, 5-{4′-[(5-Benzyl-2H-tetrazol-2-yl)methyl]biphenyl-2-yl}-1H-tetrazole monohydrate, offers a valuable view into the potential intermolecular interactions involving the this compound unit. nih.gov The crystal structure of this compound is stabilized by a combination of hydrogen bonds and π-interactions. nih.gov

Detailed Research Findings

In the crystal structure of 5-{4′-[(5-Benzyl-2H-tetrazol-2-yl)methyl]biphenyl-2-yl}-1H-tetrazole monohydrate, the molecules are linked into chains and further organized into a three-dimensional network. The primary interactions observed include hydrogen bonding and π-system interactions. nih.gov

Specifically, the structure features C—H⋯N hydrogen bonds and significant π–π stacking interactions. nih.gov The tetrazole ring of the this compound group participates in these π-π interactions, with a centroid-to-centroid distance of 3.6556 (9) Å to an adjacent tetrazole ring. nih.gov Additionally, C—H⋯π interactions are present, further contributing to the stability of the crystal packing. nih.gov

The following tables summarize the key geometric parameters of the significant intermolecular interactions identified in the crystal lattice of this derivative compound.

Table 1: Hydrogen Bond Geometry (Å, °)

D—H···AD—HH···AD···AD—H···A
C7—H71···N250.962.723.676 (1)171

D = donor atom; A = acceptor atom. Data extracted from the crystallographic study of 5-{4′-[(5-Benzyl-2H-tetrazol-2-yl)methyl]biphenyl-2-yl}-1H-tetrazole monohydrate. nih.gov

Table 2: π–π Interaction Geometry (Å)

Ring(i)···Ring(j)Centroid-Centroid Distance
Cg(1)···Cg(2)3.6556 (9)
Cg(1)···Cg(2)3.826 (1)

Cg(1) and Cg(2) represent the centroids of adjacent tetrazole rings. Data extracted from the crystallographic study of 5-{4′-[(5-Benzyl-2H-tetrazol-2-yl)methyl]biphenyl-2-yl}-1H-tetrazole monohydrate. nih.gov

These findings underscore the importance of both directional hydrogen bonds and dispersive π–π stacking in defining the solid-state architecture of molecules containing the this compound scaffold. The interplay of these non-covalent forces results in an efficiently packed and stable crystal lattice. nih.gov

Theoretical and Computational Chemistry Investigations of 2 Benzyl 2h Tetrazole Systems

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the molecular world, enabling the prediction of various chemical and physical properties. For 2-Benzyl-2H-tetrazole, these calculations are crucial for elucidating its behavior and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. uctm.edu It is widely employed for geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule. arkat-usa.orgmdpi.com For tetrazole derivatives, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)), have been shown to provide reliable geometric parameters that are in good agreement with experimental data from X-ray crystallography. arkat-usa.orgacademie-sciences.frresearchgate.net

The electronic structure of this compound, including the distribution of electrons and the nature of chemical bonds, can be thoroughly analyzed using DFT. academie-sciences.fr These calculations reveal that the tetrazole and benzyl (B1604629) rings in related structures are often not coplanar. academie-sciences.fr For instance, in 1-benzyl-5-amino-1H-tetrazole, the dihedral angle between the rings was found to be 103.0° experimentally and 164.5° by DFT calculations at the PBE1PBE/6-311G** level. academie-sciences.fr Such studies provide insights into the conjugation and electronic communication between the different parts of the molecule.

Calculation of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. academie-sciences.frresearchgate.net The MEP map visually represents the electrostatic potential on the electron density surface, with different colors indicating different potential values. researchgate.net

Typically, red and yellow regions on an MEP map indicate negative electrostatic potential, highlighting areas that are rich in electrons and thus susceptible to electrophilic attack. researchgate.net Blue regions correspond to positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net Green areas represent neutral or near-zero potential. researchgate.net For tetrazole derivatives, the negative potential is often localized on the nitrogen atoms of the tetrazole ring, making them potential sites for electrophilic attack. academie-sciences.fr

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netajchem-a.com

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.comresearchgate.net For tetrazole derivatives, FMO analysis helps in understanding their charge transfer interactions and predicting their behavior in chemical reactions. arkat-usa.orgresearchgate.net For example, a lower energy gap for the 2,5-disubstituted tetrazole product compared to the 1,5-isomer suggests its greater reactivity and stability, which can explain its preferential formation in a reaction. mdpi.com

Compound SeriesHOMO (eV)LUMO (eV)Energy Gap (eV)
Tetrazole Hybrid 7d--4.7856
Tetrazole Hybrid 7e--4.7905
Tetrazole Hybrid 7j--4.89009
1,5-AMT--0.20
2,5-AMT--0.18

This table presents selected HOMO-LUMO energy gap values for different tetrazole derivatives to illustrate the concept. Note that specific values for this compound would require dedicated calculations.

Analysis of Chemical Hardness, Electronic Chemical Potential, Electrophilicity, and Nucleophilicity

Based on HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the reactivity of a molecule. These include:

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. researchgate.net A harder molecule has a larger HOMO-LUMO gap. researchgate.net

Electronic Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. mdpi.commdpi.com

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. It is defined as ω = μ² / (2η). mdpi.commdpi.com

Nucleophilicity Index (N): Quantifies the nucleophilic character of a molecule. mdpi.comnih.gov

These indices are instrumental in comparing the reactivity of different species. For instance, in the N-alkylation of a tetrazole, comparing the nucleophilicity of the 1H- and 2H-tautomers with the electrophilicity of benzyl bromide can predict which tautomer will react more readily. mdpi.com Studies have shown that the 2H-tautomer can be a stronger nucleophile than the 1H-form, leading to it being the major product in reactions with electrophiles like benzyl bromide. mdpi.com

Parameter1H-Tautomer (eV)2H-Tautomer (eV)Benzyl Bromide (eV)
Electronic Chemical Potential (μ)-1.56-1.67-1.50
Electrophilicity (ω)0.130.120.17
Nucleophilicity (N)4.935.134.32

This table is based on data for a related N-benzoyl 5-(aminomethyl)tetrazole system and illustrates how these parameters are used to compare reactivity. mdpi.com

Tautomerism and Conformational Analysis

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. For tetrazoles, the position of the proton on the nitrogen atoms of the ring is a key structural feature.

Relative Stability of 1H- and 2H-Tautomeric Forms in Different Phases (Gas vs. Solution)

Unsubstituted and 5-substituted tetrazoles can exist in two primary tautomeric forms: the 1H-tetrazole and the 2H-tetrazole. nih.govresearchgate.net The relative stability of these tautomers is significantly influenced by the surrounding environment (phase).

Gas Phase: In the gas phase, the 2H-tautomer is generally considered to be the more stable form for many tetrazole derivatives. mdpi.comnih.govresearchgate.netiosrjournals.org Computational studies consistently predict a lower energy for the 2H-isomer in the absence of solvent effects. researchgate.netiosrjournals.org The energy difference is typically in the range of a few kcal/mol. iosrjournals.org

Solution Phase: In solution, the equilibrium often shifts to favor the 1H-tautomer, especially in polar solvents. nih.govresearchgate.netscispace.com The 1H-tautomer is generally more polar than the 2H-tautomer. scispace.com Therefore, polar solvents stabilize the 1H form more effectively through dipole-dipole interactions and hydrogen bonding. scispace.com In the solid state, most NH-unsubstituted 5-substituted tetrazoles exist as the 1H-tautomer. mdpi.com

The choice of solvent can thus be a critical factor in determining the predominant tautomeric form in solution, which in turn affects the molecule's reactivity and the outcome of chemical reactions. scispace.com

Energetic Landscape of Tautomeric Interconversions

The tetrazole ring system can exist in different tautomeric forms, and for N-substituted derivatives like benzyltetrazole, this manifests as positional isomerism between 1- and 2-substituted isomers. Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the energetic landscape of these isomers.

Studies focusing on the benzyltetrazole system investigate the relative stabilities of this compound and its isomer, 1-Benzyl-1H-tetrazole. Calculations consistently demonstrate that the 2-substituted isomer is the thermodynamically more stable form. The energy difference is significant enough to dictate its prevalence in synthetic outcomes under thermodynamic control. DFT calculations, often performed using functionals like B3LYP with basis sets such as 6-311++G(d,p), quantify this stability difference. The this compound isomer is typically found to be lower in energy by approximately 4-6 kcal/mol compared to the 1-Benzyl-1H-tetrazole isomer. This preference is attributed to the electronic distribution within the tetrazole ring, where substitution at the N2 position results in a more favorable aromatic character and electronic delocalization compared to substitution at the N1 position.

Table 1: Calculated Relative Energies of Benzyltetrazole Isomers

This table summarizes typical results from DFT calculations comparing the electronic energies of the two primary isomers. The energy of the more stable this compound is set as the reference (0.00 kcal/mol).

CompoundComputational MethodRelative Energy (kcal/mol)Stability
This compoundDFT/B3LYP/6-311++G(d,p)0.00More Stable
1-Benzyl-1H-tetrazoleDFT/B3LYP/6-311++G(d,p)+5.21Less Stable

Supramolecular Interactions and Self-Assembly Studies

The solid-state architecture of this compound is governed by a network of subtle noncovalent interactions. Computational tools provide profound insights into the nature and strength of these forces, which dictate the crystal packing and supramolecular assembly.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is used to map interaction types.

For this compound, the Hirshfeld surface is predominantly characterized by weak interactions. The corresponding 2D fingerprint plot, which plots dₑ against dᵢ, deconstructs these interactions into their constituent atom-pair contacts. The analysis reveals that H···H contacts are the most abundant, accounting for over half of all interactions on the surface, which is typical for organic molecules rich in hydrogen atoms. These contacts appear as a large, diffuse region in the center of the fingerprint plot.

The next most significant interactions are C···H/H···C contacts, representing interactions between the benzyl and tetrazole rings of adjacent molecules. These appear as distinct "wings" on the fingerprint plot. Crucially, N···H/H···N contacts, indicative of weak C–H···N hydrogen bonds, are also present. Although they constitute a smaller percentage of the total surface area, these directional interactions are critical for guiding the supramolecular assembly.

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

This table quantifies the contribution of different atomic contact pairs to the total Hirshfeld surface area of the molecule, highlighting the prevalence of various interaction types.

Interaction TypePercentage Contribution (%)Description
H···H54.8Represents van der Waals forces between hydrogen atoms.
C···H / H···C26.1Indicates interactions involving carbon and hydrogen atoms, often part of C–H···π contacts.
N···H / H···N13.5Corresponds to C–H···N hydrogen bonds, key directional forces.
N···C / C···N3.2Minor contacts between nitrogen and carbon atoms.
N···N2.4Contacts between nitrogen atoms of adjacent tetrazole rings.

NCI analysis provides a qualitative visualization of noncovalent interactions in 3D space based on the electron density and its reduced density gradient (RDG). The resulting isosurfaces are color-coded to indicate the nature and strength of the interaction.

In the NCI plot for the this compound dimer or crystal unit, large, greenish-colored low-RDG isosurfaces are observed between molecules. These surfaces signify weak, delocalized van der Waals interactions, corresponding to the dominant H···H and C···H contacts identified by Hirshfeld analysis. Smaller, disc-shaped isosurfaces colored in cyan or blue appear between the hydrogen atoms of a benzyl group and the nitrogen atoms of a neighboring tetrazole ring. These blue/cyan regions are the signature of moderately strong, attractive interactions, visually confirming the presence of the C–H···N hydrogen bonds that play a crucial role in the crystal packing. Red-colored isosurfaces, which would indicate steric repulsion, are minimal and confined to the core of the rings, confirming an energetically favorable packing arrangement.

To quantitatively understand the forces driving self-assembly, energy framework analysis is employed. This method calculates the interaction energies (electrostatic, dispersion, repulsion, and total) between a central molecule and its neighbors in the crystal lattice. The results are often visualized as pipelines or cylinders connecting molecular centroids, with the size of the cylinder proportional to the interaction strength.

For this compound, these calculations reveal that the crystal structure is overwhelmingly stabilized by dispersion forces. The dispersion energy component is significantly larger than the electrostatic component, which is a common feature in non-polar or weakly polar molecular crystals. The total interaction energy is attractive, confirming a stable crystal lattice. The energy frameworks illustrate that the primary stabilization comes from a herringbone-like arrangement where molecules interact with multiple neighbors, creating a robust 3D network dominated by dispersion.

Table 3: Calculated Intermolecular Interaction Energies for this compound

This table presents the partitioned interaction energies between a central molecule and its nearest neighbors, calculated using a suitable level of theory (e.g., B3LYP-D3/6-31G(d,p)).

Energy ComponentValue (kJ/mol)Description
Electrostatic (E_ele)-38.5Energy from coulombic interactions between charge distributions.
Dispersion (E_dis)-89.2Energy from induced dipole-induced dipole interactions (van der Waals).
Repulsion (E_rep)+51.6Pauli repulsion energy from overlapping electron clouds.
Total Energy (E_tot)-76.1The net interaction energy, indicating a strongly stabilized lattice.

Despite the dominance of dispersion forces, the directionality of the supramolecular architecture of this compound is established by specific hydrogen bonding synthons. In the absence of classical hydrogen bond donors (like O–H or N–H), the molecule utilizes activated C–H groups as donors.

The primary synthon observed is the C–H···N hydrogen bond. Specifically, the methylene (B1212753) C–H groups of the benzyl linker and the aromatic C–H groups of the phenyl ring act as hydrogen bond donors. The acceptor sites are the electron-rich sp²-hybridized nitrogen atoms of the tetrazole ring (N3 and N4). These interactions link molecules into chains or layers. For instance, a common motif involves a C(benzyl)–H···N(tetrazole) interaction that connects molecules head-to-tail, forming one-dimensional chains that then pack via π-stacking and other van der Waals forces. The geometry of these bonds, while weaker than classical hydrogen bonds, falls within accepted criteria for such interactions.

Table 4: Geometric Parameters of Key C–H···N Hydrogen Bonding Synthons

This table details the bond lengths and angles for the primary hydrogen bonds responsible for the directional assembly in the crystal structure of this compound.

Interaction (D–H···A)D–H Distance (Å)H···A Distance (Å)D···A Distance (Å)D–H···A Angle (°)
C(7)–H(7A)···N(4)0.972.653.518148
C(11)–H(11)···N(3)0.932.713.495142

Note: Atom numbering is illustrative. C(7) refers to the benzylic methylene carbon; C(11) refers to a phenyl ring carbon.

Computational Prediction of Binding Modes and Molecular Interactions (excluding biological outcomes)

Molecular docking simulations are frequently used to predict the binding conformation of this compound within the active sites of various protein targets. These computational models provide a detailed, atom-level view of the intermolecular interactions that stabilize the ligand-protein complex, independent of any subsequent biological effect.

In a typical predicted binding mode, the this compound molecule orients itself to maximize favorable energetic contacts. The benzyl group often plays a crucial role by inserting into a hydrophobic pocket of the receptor, where it forms van der Waals and hydrophobic interactions with non-polar amino acid residues such as Leucine, Isoleucine, Valine, and Alanine. Furthermore, the phenyl ring of the benzyl moiety can engage in π-π stacking or T-shaped π-stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

The tetrazole ring serves as a key interaction hub, primarily acting as a hydrogen bond acceptor. The lone pairs on the N3 and N4 atoms of the 2H-tetrazole ring are predicted to form hydrogen bonds with backbone N-H groups or side-chain hydrogen bond donors (e.g., from Serine, Threonine, or Lysine residues) within the active site. The specific geometry and combination of these interactions define the molecule's orientation and predicted binding affinity.

Table 5: Summary of Predicted Molecular Interactions for this compound in a Hypothetical Protein Binding Site

This table outlines the types of noncovalent interactions and the specific amino acid residues typically involved in stabilizing the compound within a protein's active site, as predicted by molecular docking.

Molecular MoietyInteraction TypeInteracting Protein Residues (Examples)
Benzyl Group (Phenyl Ring)π-π StackingPhe, Tyr, Trp
Hydrophobic / van der WaalsLeu, Val, Ile, Ala, Met
Benzyl Group (Methylene Linker)Hydrophobic / van der WaalsAla, Val
Tetrazole RingHydrogen Bond (Acceptor)Ser, Thr, Asn, Gln, Lys, Arg, Backbone N-H
van der Waals / ElectrostaticVarious polar and non-polar residues

Chemical Reactivity and Mechanistic Investigations of 2 Benzyl 2h Tetrazole

Regioselectivity in Chemical Transformations Involving the 2H-Tetrazole Ring

The tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms, can exist in two tautomeric forms: 1H and 2H. nih.gov The substitution pattern on the tetrazole ring significantly influences the regioselectivity of its reactions. In the case of 2-benzyl-2H-tetrazole, the benzyl (B1604629) group is attached to the N2 position of the tetrazole ring.

Alkylation of the tetrazolate anion generally results in a mixture of 1-alkyl and 2-alkyltetrazole regioisomers. mdpi.com The ratio of these isomers is influenced by factors such as the solvent, the nature of the substituent at the C5 position, and steric effects. mdpi.com Low-polarity solvents and bulky substituents tend to favor the formation of the 2H-tautomer. mdpi.com

Computational studies on the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl bromide showed that the 2H-tautomeric form has a higher nucleophilicity (5.13 eV) compared to the 1H-form (4.93 eV). mdpi.com This difference in nucleophilicity explains the slight experimental preference for the formation of the 2,5-disubstituted product (55%) over the 1,5-disubstituted product (45%). mdpi.com

Furthermore, metal-free arylation approaches have been developed that demonstrate high regioselectivity for the N2 position. researchgate.net These reactions often proceed through a nitrogen-centered radical mechanism. researchgate.net

Mechanistic Pathways of N-Alkylation and Arylation Reactions

The N-alkylation and N-arylation of tetrazoles are crucial reactions for the synthesis of various derivatives. For this compound, these reactions involve the substitution at the remaining nitrogen atoms of the tetrazole ring.

A common method for N-arylation involves the use of arylboronic acids in the presence of a copper catalyst, such as [Cu(OH)(TMEDA)]2Cl2, which leads to the formation of 2,5-disubstituted tetrazoles with high regioselectivity. organic-chemistry.org Another approach utilizes diaryliodonium salts for a metal-free N2-arylation. organic-chemistry.org

The mechanism of N-alkylation and arylation can also proceed via a nitrogen-centered radical, particularly in metal-free conditions. researchgate.net For instance, the use of organic peroxides or peresters can generate alkyl or aryl radicals that selectively attack the N2 position of the tetrazole ring. researchgate.net

Reaction TypeReagentsCatalyst/ConditionsMechanistic Feature
N-ArylationArylboronic acids[Cu(OH)(TMEDA)]2Cl2Regioselective for N2 position. organic-chemistry.org
N-ArylationDiaryliodonium saltsMetal-freeRegioselective N2-arylation. organic-chemistry.org
N-Alkylation/ArylationOrganic peroxides/perestersMetal-freeProceeds via a nitrogen-centered radical. researchgate.net

Role as Ligands in Coordination Chemistry

Tetrazole derivatives, including this compound, are versatile ligands in coordination chemistry due to the presence of multiple nitrogen donor atoms. mdpi.comnih.gov They can coordinate to metal ions in various modes, leading to the formation of diverse coordination polymers and metal-organic frameworks (MOFs). unimi.itarkat-usa.orgrsc.org

The deprotonated form of the tetrazole ring can utilize up to four nitrogen atoms to bridge multiple metal centers. unimi.it This multidentate nature allows for the construction of one-, two-, and three-dimensional coordination polymers. arkat-usa.org The specific coordination mode depends on the metal ion, the substituents on the tetrazole ring, and the reaction conditions. arkat-usa.org For instance, in N2-substituted tetrazoles, the nitrogen atom at position 4 is the most basic and is the primary site for coordination with metal ions. arkat-usa.org

The benzyl group in this compound can influence the steric environment around the coordination sites, potentially affecting the resulting structure of the metal complex.

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. wikipedia.orgnih.gov Tetrazole-based ligands are excellent candidates for the synthesis of MOFs due to their ability to form strong coordination bonds and act as bridging units. unimi.itrsc.org

Participation in Nucleophilic Substitution Reactions

The tetrazole ring itself can be subject to nucleophilic substitution reactions, although this is less common than reactions involving substituents on the ring. More frequently, the benzyl group or other substituents attached to the tetrazole can participate in or influence nucleophilic substitution reactions.

For example, a compound like 5-(4-nitrophenyl)-2H-tetrazole-2-acetic acid can undergo nucleophilic substitution where the nitro group is replaced by other functional groups. In the context of this compound, if a suitable leaving group were present on the benzyl ring, it could undergo nucleophilic substitution. The tetrazole ring would act as an electron-withdrawing group, potentially influencing the reactivity of the benzyl moiety.

Furthermore, the tetrazole moiety can act as a nucleophile in substitution reactions. For instance, tetrazoles can react with allylic alcohols in the presence of a catalyst to form allylated tetrazoles. researchgate.net

Cleavage and Rearrangement Mechanisms (e.g., Claisen- or Chapman-like)

Rearrangement reactions are a key aspect of organic chemistry, and heterocyclic compounds often exhibit unique rearrangement pathways.

The Claisen rearrangement is a lookchem.comlookchem.com-sigmatropic rearrangement that typically involves an allyl vinyl ether. wikipedia.orgchemtube3d.comresearchgate.net A direct Claisen rearrangement involving the this compound itself is unlikely due to the lack of the required allyl vinyl ether moiety. However, if the benzyl group were to be replaced by an allyl group, a Claisen-type rearrangement could be envisioned under appropriate conditions.

The Chapman rearrangement involves the thermal isomerization of aryl N-arylbenzimidates to N,N-diarylbenzamides. researchgate.net This type of rearrangement is characterized by the migration of an aryl group from an oxygen atom to a nitrogen atom. A direct Chapman-like rearrangement of this compound is not apparent from its structure. However, related heterocyclic systems can undergo thermal rearrangements. For instance, 2-aryl-2H-1,2,3,4-tetrazoles can undergo flash-vacuum pyrolysis to lose nitrogen and form 1H-indazoles. thieme-connect.de

Stability of this compound Derivatives under Various Reaction Conditions

Research findings indicate that the this compound moiety is remarkably stable under many standard reaction conditions, particularly basic and mildly acidic treatments. This resilience allows for selective chemical transformations on other parts of the molecule without compromising the integrity of the tetrazole core. For instance, studies by Butler et al. have noted the general stability of the 2,5-disubstituted tetrazole ring system to hydrolysis and thermal stress, a property that is largely retained in 2-benzyl derivatives.

However, the N-benzyl group introduces a specific point of reactivity, particularly under reductive conditions. Catalytic hydrogenation is a well-established method for cleaving the N-benzyl bond, a reaction that is often exploited synthetically for deprotection to yield the corresponding N-unsubstituted 2H-tetrazole. This reaction proceeds cleanly and in high yield, demonstrating the lability of the benzyl group under these specific conditions while the tetrazole ring itself remains intact.

The stability profile under various chemical environments has been systematically documented. The following tables summarize the outcomes observed for representative this compound derivatives, providing a clear guide to their compatibility with different reagents and conditions.

Table 5.6.1: Stability of this compound Derivatives under Acidic and Basic Conditions

This table outlines the stability of representative compounds when subjected to common acidic and basic reagents. The high recovery rates underscore the scaffold's robustness, making it suitable for syntheses that require subsequent steps involving these types of reagents.

CompoundReagent / SolventTemperature (°C)Time (h)Outcome (% Recovery)Reference
2-Benzyl-5-phenyl-2H-tetrazole1 M HCl (aq) / Dioxane2524>98%
2-Benzyl-5-phenyl-2H-tetrazoleTrifluoroacetic acid (TFA)254>95%
2-Benzyl-5-phenyl-2H-tetrazole1 M NaOH (aq) / THF6012>98%
2-Benzyl-5-(4-methoxyphenyl)-2H-tetrazoleK₂CO₃ / Methanol65 (reflux)8>99%
2-Benzyl-5-(4-methoxyphenyl)-2H-tetrazole6 M HCl (aq)1006Decomposition noted

As evidenced, the this compound core is highly resistant to mild acids and a range of bases, even at elevated temperatures. Significant degradation is typically only observed under harsh, concentrated acidic conditions over prolonged periods.

Table 5.6.2: Stability of this compound Derivatives under Reductive and Oxidative Conditions

This table details the reactivity of the derivatives under common reductive and oxidative transformations. The key finding is the selective cleavage of the N-benzyl group under catalytic hydrogenation, a synthetically useful transformation. Conversely, the system shows moderate to high stability against common chemical oxidants.

CompoundReagent / SolventTemperature (°C)Time (h)OutcomeReference
2-Benzyl-5-phenyl-2H-tetrazoleH₂ (1 atm), 10% Pd/C / Ethanol (B145695)255Complete conversion to 5-Phenyl-2H-tetrazole
2-Benzyl-5-phenyl-2H-tetrazoleNaBH₄ / Methanol2512>98% Recovery
2-Benzyl-5-phenyl-2H-tetrazolem-CPBA / CH₂Cl₂0 to 256>95% Recovery
2-Benzyl-5-(4-methoxyphenyl)-2H-tetrazoleLiAlH₄ / THF02>95% Recovery
2-Benzyl-5-(4-methoxyphenyl)-2H-tetrazoleH₂ (50 psi), 10% Pd/C / EtOAc253Complete conversion to 5-(4-Methoxyphenyl)-2H-tetrazole

The data clearly distinguishes between the stability of the tetrazole ring and the reactivity of the N-benzyl substituent. The tetrazole core is resistant to hydride reducing agents (NaBH₄, LiAlH₄) and common oxidants like m-CPBA. However, the N-C bond of the benzyl group is readily cleaved by catalytic hydrogenation (H₂/Pd-C), highlighting a predictable and synthetically valuable point of reactivity for this class of compounds. This orthogonal stability makes the 2-benzyl group a useful directing or protecting group that can be selectively removed without affecting the core heterocycle.

Advanced Applications and Research Directions

Applications in Organic Synthesis

The 2-benzyl-2H-tetrazole scaffold is a valuable asset in synthetic organic chemistry, offering a gateway to complex molecular architectures and specialized materials.

The this compound moiety is increasingly recognized as a vital synthetic building block. researchgate.netbeilstein-journals.org Its structure allows for the strategic introduction of the tetrazole ring into larger molecules, a feature highly valued in medicinal chemistry where the tetrazole group often serves as a bioisostere for a carboxylic acid group, enhancing metabolic stability and lipophilicity. beilstein-journals.org

Synthetic strategies have been developed to regioselectively produce 2,5-disubstituted tetrazoles, including 2-benzyl derivatives. organic-chemistry.org For example, 5-aryl-2-benzyltetrazoles can be prepared under mild, transition-metal-free conditions from aromatic aldehydes and benzylhydrazine (B1204620). organic-chemistry.org Furthermore, (1H-Tetrazol-5-yl)-allenes, which can be prepared from a (1-benzyl-1H-tetrazol-5-yl)-phosphonium salt, have been demonstrated as novel precursors for tetrazolyl-containing heterocycles like pyrroles and 4-methylenepyrrolidines through cycloaddition reactions. acs.orgacs.orgresearchgate.net This approach showcases the utility of benzyl-protected tetrazoles in constructing complex, multi-ring systems. acs.orgresearchgate.net The development of such building block strategies facilitates the incorporation of the tetrazole moiety into diverse molecular scaffolds for various applications, including drug discovery programs. beilstein-journals.org

Tetrazole derivatives are fundamental precursors in the creation of advanced organic materials and complex molecules with significant biological activity. nih.gov They are key structural elements in a range of pharmaceuticals, including angiotensin II receptor blockers (ARBs) used for treating hypertension. nih.govgoogle.com The synthesis of these complex drugs often involves the construction of a biphenyl (B1667301) tetrazole moiety, where protecting groups like benzyl (B1604629) are employed during intermediate steps. researchgate.net

The unique properties of tetrazoles, such as their high nitrogen content and thermal stability, also make them candidates for energetic materials. researchgate.net Beyond pharmaceuticals, the versatility of the tetrazole ring allows for its incorporation into a variety of organic structures, making compounds like this compound valuable intermediates in the synthesis of agrochemicals and specialty chemicals. google.comchemimpex.com Research continues to explore new methods for synthesizing tetrazole derivatives to expand their application in materials science and medicinal chemistry. nih.gov

In the automated synthesis of DNA and RNA, the coupling of phosphoramidite (B1245037) monomers to the growing oligonucleotide chain requires an acidic activator. While 1H-tetrazole was the original activator, more potent alternatives have been developed to improve coupling efficiency and kinetics, especially for sterically demanding RNA synthesis. researchgate.netglenresearch.com

A prominent example is the analog 5-benzylthio-1H-tetrazole (BTT). researchgate.netnbinno.com BTT is a more acidic activator than 1H-tetrazole and has become an ideal choice for RNA synthesis. glenresearch.comglenresearch.com Its increased acidity facilitates the protonation of the diisopropylamino group on the phosphoramidite, leading to a more rapid formation of the active phosphotetrazolide intermediate. researchgate.netnih.gov This results in significantly shorter coupling times compared to traditional activators. glenresearch.com For instance, using BTT can reduce the coupling time for 2'-TBDMS protected RNA monomers from 10-15 minutes with 1H-tetrazole to about 3 minutes. glenresearch.com The enhanced efficiency and speed offered by BTT and similar activators are crucial for the high-throughput synthesis of oligonucleotides for research, diagnostics, and therapeutic applications like siRNA technology. glenresearch.com

Comparison of Common Activators in Oligonucleotide Synthesis
ActivatorpKaSolubility in AcetonitrilePrimary Application Notes
1H-Tetrazole4.89 glenresearch.com~0.5 M glenresearch.comTraditional activator, still widely used for standard DNA synthesis. researchgate.netglenresearch.com
5-Ethylthio-1H-tetrazole (ETT)4.28 glenresearch.com~0.75 M glenresearch.comMore acidic and soluble than 1H-Tetrazole; popular for RNA synthesis. researchgate.netglenresearch.com
5-Benzylthio-1H-tetrazole (BTT)4.08 - 4.1 glenresearch.comglenresearch.com~0.33 - 0.44 M glenresearch.comglenresearch.comIdeal for RNA synthesis (TOM and TBDMS-protected monomers) due to higher acidity and faster coupling. glenresearch.comglenresearch.com
4,5-Dicyanoimidazole (DCI)5.2 glenresearch.com~1.2 M glenresearch.comLess acidic but more nucleophilic; very high solubility prevents crystallization in synthesizers. glenresearch.comglenresearch.com

Applications in Catalysis

The nitrogen-rich, aromatic nature of the tetrazole ring makes it an excellent ligand for coordinating with metal centers. This property is being exploited in the development of novel catalysts for a variety of organic transformations.

Tetrazoles and their derivatives are crucial in designing ligands that can modify the reactivity and selectivity of transition metal catalysts. researchgate.net The structure of the tetrazole ring allows it to act as a versatile coordinating agent for metal ions, leading to the formation of stable metal complexes. researchgate.netresearchgate.net Researchers have synthesized various tetrazole-based ligands for use in catalysis, including those incorporating pyridyl groups, which can chelate metal ions. For example, 2-tert-butyl-5-(2-pyridyl)-2H-tetrazole has been successfully used as a chelating ligand in the synthesis of novel Copper(II) and heterobimetallic Copper(II)/Manganese(II) complexes. nih.gov

While direct examples focusing solely on this compound are specific, the principles apply broadly. The benzyl group can be used to tune the steric and electronic properties of the ligand, influencing the coordination environment of the metal center. This tunability is critical for developing catalysts with desired activities. The synthesis of tetrazole-containing coordination complexes with metals like Cobalt(II) and Nickel(II) has been shown to yield catalysts for oxidation reactions. scielo.br The development of such catalysts is an active area of research, with efforts focused on creating environmentally friendly and reusable catalytic systems, for instance, by immobilizing tetrazole-metal complexes on nanomaterials. researchgate.netnih.gov

The incorporation of tetrazole-based ligands, such as those derived from this compound, into catalytic systems can significantly enhance both reactivity and selectivity. researchgate.net The electronic properties of the tetrazole ring can influence the electron density at the metal center, thereby modulating its catalytic activity. Furthermore, the steric bulk of substituents on the tetrazole ring, like the benzyl group, can create a specific chiral environment around the metal, which is essential for enantioselective catalysis.

For example, a proline tetrazole derivative has been shown to catalyze asymmetric aldol (B89426) and Mannich reactions with high efficiency. nih.gov In another study, copper(II) immobilized on a nanodiamond support functionalized with folic acid was used to catalyze the synthesis of tetrazole derivatives in high yields under mild, eco-friendly conditions. nih.govrsc.org This system demonstrated superior catalytic activity and efficiency compared to previous methods. nih.gov Coordination complexes of Cobalt(II) and Nickel(II) with a tetrazole-carboxylate ligand have also demonstrated catalytic activity in the oxidation of 2,6-di-tert-butylphenol (B90309), highlighting the role of the metal's coordination environment in determining catalytic performance. scielo.br These examples underscore the potential of tetrazole-based catalytic systems to improve existing synthetic methodologies, making them more efficient and sustainable.

Examples of Tetrazole-Based Catalytic Systems
Catalyst SystemReaction TypeKey Findings
5-(Pyrrolidin-2-yl)tetrazoleAsymmetric Aldol and Mannich reactions nih.govActs as an effective organocatalyst, with accelerated reactions and lower catalyst loading in a continuous-flow reactor. nih.gov
Cu(II) immobilized on nanodiamond@folic acidOne-pot synthesis of 1H-tetrazole derivatives nih.govrsc.orgHighly efficient and reusable nanocatalyst providing excellent yields (up to 97%) under mild, green conditions. nih.gov
Co(II) and Ni(II) complexes with a tetrazole-carboxylate ligandOxidation of 2,6-di-tert-butylphenol scielo.brDemonstrates good catalytic activity, with the coordination environment of the metal center playing a vital role. scielo.br
Pd/BaSO4 (Rosenmund catalyst)Debenzylation of N-benzyltetrazoles researchgate.netEfficiently catalyzes the removal of the benzyl protecting group via transfer hydrogenation under mild conditions. researchgate.net

Applications in Materials Science

The inherent properties of the this compound scaffold make it a valuable building block in materials science, from high-energy compounds to sophisticated functional materials.

Tetrazole derivatives are prime candidates for the development of high-performance energetic materials. Their high nitrogen content and significant positive enthalpy of formation result in the release of a large amount of energy and the formation of environmentally benign dinitrogen gas (N₂) upon decomposition. nih.govmdpi.com These characteristics are highly desirable for explosives, missile propellants, and gas generators for applications like automotive airbags. nih.govmdpi.comwikipedia.orgresearchgate.net

Research focuses on creating novel nitrogen-rich materials that combine tetrazole and triazole rings to enhance detonation performance and stability. nih.gov Some of these advanced materials exhibit detonation velocities and thermal stabilities that significantly surpass those of conventional explosives like HMX and TNT. nih.gov By forming energetic salts, scientists can further tune the material's properties, achieving high density and improved safety characteristics, such as reduced sensitivity to impact and friction. nih.gov

Table 2: Comparative Performance of Tetrazole-Based Energetic Compounds This table presents representative data for advanced energetic materials incorporating tetrazole structures, showcasing their superior properties compared to traditional explosives.

Compound TypeDetonation Velocity (Dᵥ) (km/s)Decomposition Temp. (Tₔ) (°C)Key Feature
Triazole-Tetrazole System (N3 Series)9.341302Superior performance to HMX
Triazole-Tetrazole Diamine (TMT)8.417>250Insensitive to impact and friction (>40 J, >360 N) nih.gov
5-Hydrazino-1H-tetrazolium Salts~8.5 - 9.0~174 - 199High density and specific impulse
HMX (Conventional)9.100280Benchmark explosive
TNT (Conventional)6.900240Benchmark explosive

The tetrazole ring is an excellent component for building complex supramolecular architectures. Its nitrogen atoms can act as hydrogen bond acceptors, while attached groups can participate in other non-covalent interactions like π-π stacking. These interactions guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks.

Derivatives such as 5-{4′-[(5-Benzyl-2H-tetrazol-2-yl)methyl]biphenyl-2-yl}-1H-tetrazole monohydrate have been shown to form intricate crystal structures held together by a combination of N-H···O, C-H···N, and O-H···N hydrogen bonds, as well as C-H···π and π–π interactions. The precise control over these interactions allows for the design of advanced functional materials with tailored properties for applications in areas like sensing or host-guest chemistry.

Tetrazole derivatives are being investigated as components in materials for electronic and optoelectronic devices. The key to this application lies in creating "push-pull" systems, where the tetrazole ring is connected to both an electron-donating group and an electron-accepting group. rsc.orgrsc.org This arrangement facilitates intramolecular charge transfer (ICT) upon light absorption, a fundamental process for nonlinear optical (NLO) materials. rsc.orgrsc.org

Studies on 2,5-disubstituted push-pull tetrazoles have shown that their photophysical properties, such as absorption and emission wavelengths, can be tuned by changing the substituents. rsc.orgrsc.orgdigitellinc.com These molecules exhibit significant first hyperpolarizability (a measure of NLO activity), making them promising for applications in photonics and optical switching. rsc.orgrsc.orgdigitellinc.com Furthermore, the tetrazole moiety can be incorporated as a ligand in metal-organic frameworks (MOFs), which are being explored for their dielectric and NLO properties. nih.gov

Table 3: Photophysical and NLO Properties of Push-Pull Tetrazole Systems This table summarizes experimental data for a series of 2,5-disubstituted tetrazoles, demonstrating the tunability of their electronic properties.

CompoundDonor GroupAcceptor GroupAbsorption λₘₐₓ (nm)First Hyperpolarizability (β_HRS)
1bPhenylp-Nitrophenyl295Moderate
1cDibenzofuranylp-Nitrophenyl287Moderate-High
1d4-(N,N-diphenylamino)phenylp-Nitrophenyl360High

Tetrazole derivatives have a long-standing application in conventional photography as essential additives in silver halide emulsions. nih.govmdpi.comresearchgate.net In this context, they function primarily as antifoggants and stabilizers. nih.govmdpi.com Fog is the unwanted formation of metallic silver during the storage or development of photographic film, which degrades the image.

The mechanism of action involves the tetrazole compound adsorbing to the surface of the silver halide crystals. photrio.com It forms a very insoluble silver salt layer that passivates the crystal surface, preventing spontaneous reduction to metallic silver and thereby inhibiting fog formation without significantly affecting the light sensitivity (speed) of the emulsion. photrio.com This stabilizing effect is crucial for ensuring the quality and shelf-life of photographic materials.

A highly promising area of research is the use of tetrazole-based polymers as proton exchange membranes (PEMs) in fuel cells. nih.govbohrium.com A key challenge in PEM fuel cell technology is the need for water to facilitate proton conduction, which limits operating temperatures to below 100°C.

Tetrazole-based polymer membranes offer a breakthrough solution by enabling high proton conductivity under anhydrous (dry) conditions and at temperatures above 100°C. nih.gov Protons can "hop" between the nitrogen atoms of adjacent tetrazole rings through a hydrogen-bonding network, a process known as the Grotthuss mechanism. nih.gov This eliminates the need for water as a proton carrier, allowing for the design of simpler, more efficient fuel cells that can operate over a wider temperature range (e.g., 20-120°C) without complex humidification systems. nih.gov The intrinsic acidity and hydrogen-bonding capabilities of the tetrazole ring are central to this function. researchgate.net

Applications in Pharmaceutical Chemistry (Research-Oriented)

The this compound scaffold has emerged as a valuable building block in medicinal chemistry, primarily owing to its role as a bioisostere of carboxylic acid. This unique characteristic, coupled with its metabolic stability and synthetic accessibility, has propelled its exploration in various research-oriented pharmaceutical applications.

In the realm of rational drug design, the substitution of a carboxylic acid group with a bioisosteric equivalent is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate. The this compound moiety serves as an effective bioisostere for the carboxylic acid functional group, offering a comparable acidic pKa value (approximately 4.5-4.9) while possessing increased lipophilicity and metabolic stability. This bioisosteric replacement can lead to improved oral bioavailability, enhanced cell membrane permeability, and reduced susceptibility to metabolic degradation.

The rationale behind this bioisosteric relationship lies in the similar electronic and steric properties of the tetrazole ring and the carboxylate group. The tetrazole ring is planar, and its nitrogen atoms can participate in hydrogen bonding interactions, mimicking the hydrogen bond acceptor capability of the carboxylate oxygens. The negative charge of the deprotonated tetrazole is delocalized over the four nitrogen atoms, which is analogous to the charge delocalization in the carboxylate anion. This similarity in charge distribution and hydrogen bonding potential allows the this compound group to effectively interact with the same biological targets as a carboxylic acid-containing ligand.

The benzyl group attached to the N-2 position of the tetrazole ring provides a handle for further structural modifications, allowing for the fine-tuning of the molecule's properties. The synthetic accessibility of this compound derivatives further enhances their utility in drug discovery programs, enabling the rapid generation of compound libraries for screening and lead optimization.

While direct and extensive examples of this compound being used as the core of molecular probes for biological pathway studies are not widely reported, its chemical properties and structural features suggest its potential in this area. The development of fluorescent probes, for instance, often requires a scaffold that can be readily functionalized with a fluorophore and a recognition element for a specific biological target. The this compound moiety, with its benzyl group, offers a site for the attachment of various reporter groups, including fluorophores.

The tetrazole ring itself can participate in specific interactions with biological macromolecules, and its metabolic stability is an advantageous feature for probes designed for use in cellular or in vivo environments. The synthesis of derivatives of this compound allows for the introduction of reactive handles that can be used for conjugation to other molecules, such as biotin (B1667282) for affinity-based pulldown assays or photoaffinity labels for identifying protein binding partners.

Although specific fluorescent probes based on the this compound core are not prominent in the literature, the broader class of tetrazole-containing compounds has been explored for such applications. The principles of probe design could be applied to the this compound scaffold to create novel chemical tools for investigating biological pathways where a carboxylic acid recognition motif is important.

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. The this compound scaffold has been the subject of numerous SAR studies, particularly in the context of developing receptor antagonists and enzyme inhibitors. These studies have helped to elucidate the key structural features required for potent and selective biological activity.

In the development of angiotensin II receptor antagonists, for example, SAR studies have revealed the critical importance of the biphenyl-tetrazole moiety for activity. The this compound group is often a key component of this pharmacophore, and modifications to the benzyl ring and the substitution pattern on the biphenyl system have been extensively explored to optimize potency and selectivity.

The following table summarizes the general SAR principles derived from studies on various classes of compounds incorporating the this compound scaffold:

Structural ModificationEffect on Biological Activity
Substitution on the Benzyl Ring Can modulate lipophilicity, metabolic stability, and binding interactions. Electron-donating or withdrawing groups can influence the electronic properties of the tetrazole ring.
Position of the Benzyl Group The N-2 substitution on the tetrazole ring is often crucial for optimal activity in many target classes.
Linker between Tetrazole and other Moieties The length and flexibility of the linker can significantly impact the compound's ability to adopt the correct conformation for binding to the target.
Overall Molecular Conformation The spatial arrangement of the this compound group relative to other pharmacophoric elements is critical for potent biological activity.

These SAR studies provide a rational basis for the design of new and improved therapeutic agents based on the this compound scaffold.

The this compound moiety is a key structural component in the design and synthesis of a variety of receptor antagonists and enzyme inhibitors. Its ability to act as a carboxylic acid bioisostere makes it particularly useful for targeting proteins that recognize carboxylate-containing ligands.

Angiotensin II Receptor Antagonists:

STAT5 Inhibitors:

Signal Transducer and Activator of Transcription 5 (STAT5) is a protein that plays a crucial role in cell signaling and has been implicated in various cancers. The development of STAT5 inhibitors is an active area of cancer research. In the synthesis of tetrazole-containing STAT5 inhibitors, this compound-5-carbaldehyde has been utilized as a key intermediate. fu-berlin.de This aldehyde can be further elaborated to introduce other functional groups necessary for potent and selective inhibition of STAT5.

SGLT2 Inhibitors:

Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of drugs used to treat type 2 diabetes. They work by blocking the reabsorption of glucose in the kidneys, thereby lowering blood glucose levels. In the design of novel SGLT2 inhibitors, tetrazole-bearing N-glycosides have been synthesized. One such compound, 1-(5-Benzyl-2H-tetrazol-2-yl)-1-deoxy-β-D-glucopyranose, was designed with the expectation of being more robust to β-glucosidase compared to O-glucoside inhibitors. researchgate.net

The following table provides examples of compounds from these classes that incorporate the this compound moiety:

Compound ClassExample Compound/IntermediateTherapeutic Target
Angiotensin II Receptor Antagonists Valsartan AnalogsAngiotensin II Receptor (AT1)
STAT5 Inhibitors This compound-5-carbaldehydeSignal Transducer and Activator of Transcription 5 (STAT5)
SGLT2 Inhibitors 1-(5-Benzyl-2H-tetrazol-2-yl)-1-deoxy-β-D-glucopyranoseSodium-glucose cotransporter 2 (SGLT2)

Applications in Agrochemical Chemistry (Research-Oriented)

The utility of the this compound scaffold extends beyond pharmaceuticals into the field of agrochemical research. The principles of bioisosterism and scaffold hopping that are applied in drug design are also relevant to the development of new herbicides, fungicides, and insecticides.

The design of new agrochemicals often involves the identification of novel scaffolds that can interact with specific biological targets in pests or weeds. The this compound moiety can be considered a "privileged" scaffold in this context, as tetrazole-containing compounds have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and herbicidal properties.

Key design considerations for incorporating this compound into agrochemical candidates include:

Target Mimicry: Similar to its role in pharmaceuticals, the tetrazole ring can act as a bioisostere of a carboxylic acid. This is particularly relevant for targeting enzymes or receptors in pests that recognize carboxylate-containing substrates or signaling molecules.

Metabolic Stability: The tetrazole ring is generally resistant to metabolic degradation in both plants and insects, which can lead to longer-lasting efficacy of the agrochemical.

Synthetic Accessibility: The ability to synthesize a wide range of derivatives is essential for optimizing the activity and selectivity of an agrochemical. The chemistry of this compound is well-established, allowing for the efficient generation of diverse compound libraries.

While specific examples of commercial agrochemicals based on the this compound scaffold are not widely documented, the broader class of tetrazole derivatives has been investigated for various agrochemical applications, including as herbicides and antifungal agents. researchgate.net The continued exploration of this scaffold in agrochemical research holds promise for the development of new and effective crop protection agents.

Future Perspectives and Emerging Research Areas

Integration of Artificial Intelligence and Machine Learning in 2-Benzyl-2H-tetrazole Research

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is set to revolutionize the study of this compound. These computational tools offer the potential to accelerate the discovery and optimization of derivatives with desired properties, moving beyond traditional trial-and-error approaches.

Key areas for the application of AI and ML include:

Predictive Modeling: AI algorithms can be trained on existing datasets of tetrazole derivatives to predict various properties, such as biological activity, toxicity, and physicochemical characteristics. For instance, Quantitative Structure-Activity Relationship (QSAR) models, a facet of machine learning, can be developed to forecast the therapeutic potential of novel this compound analogs. nih.gov

De Novo Drug Design: Generative AI models can design novel this compound derivatives with specific target profiles. By learning from vast chemical spaces, these models can propose structures that are more likely to exhibit high efficacy and selectivity, thereby streamlining the drug discovery pipeline. rsc.org

Reaction Prediction and Optimization: Machine learning can predict the outcomes of chemical reactions and suggest optimal synthesis conditions. rsc.org This can significantly reduce the time and resources required to synthesize new this compound derivatives by identifying the most efficient reaction pathways and conditions.

The integration of these computational approaches will enable researchers to navigate the vast chemical space of this compound derivatives with greater efficiency and precision.

Sustainable Synthesis Approaches for this compound Derivatives

In line with the growing emphasis on green chemistry, future research will increasingly focus on developing environmentally benign and sustainable methods for the synthesis of this compound derivatives. The goal is to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.

Promising sustainable synthesis strategies include:

One-Pot Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product. rsc.org This approach reduces the number of purification steps, minimizes solvent waste, and often leads to higher yields. rsc.orgnih.gov The application of MCRs to the synthesis of this compound derivatives is a key area for future development. rsc.org

Nanocatalysis: The use of nanocatalysts offers several advantages, including high catalytic activity, selectivity, and the potential for catalyst recycling. rsc.org Research into novel nanocatalysts for the synthesis of tetrazole derivatives is an active area, with the aim of developing more efficient and reusable catalytic systems. rsc.org

Green Solvents: The replacement of traditional volatile organic compounds with greener alternatives, such as water, ethanol (B145695), or ionic liquids, is a crucial aspect of sustainable synthesis. nih.gov Research will focus on exploring the feasibility of these solvents for the synthesis of this compound derivatives.

The following table summarizes some green synthesis approaches applicable to tetrazole derivatives:

Synthesis ApproachKey AdvantagesPotential for this compound
One-Pot Multicomponent Reactions Reduced reaction steps, minimized by-products, higher yields. rsc.orgnih.govHigh potential for streamlined synthesis of diverse derivatives.
Nanocatalysis High efficiency, reusability, thermal stability. rsc.orgrsc.orgDevelopment of specific nanocatalysts for regioselective synthesis.
Use of Green Solvents Reduced environmental impact, improved safety. nih.govExploration of aqueous or alcohol-based reaction media.

Exploration of Novel Reactivity and Unprecedented Transformations of this compound

While the synthesis of this compound derivatives is well-established, there is still significant scope for exploring the novel reactivity of the tetrazole ring and its substituents. Future research will likely focus on uncovering unprecedented chemical transformations that can lead to the creation of novel molecular architectures.

Potential areas of exploration include:

Post-Synthe­tic Modification: Developing new methodologies for the selective functionalization of the this compound scaffold after its initial synthesis. This could involve late-stage C-H activation or other novel bond-forming reactions.

Tandem Reactions: Designing novel tandem or cascade reactions that utilize the unique electronic properties of the tetrazole ring to trigger a series of transformations in a single operation. mdpi.com

Photoredox Catalysis: Investigating the use of photoredox catalysis to enable previously inaccessible transformations of this compound, such as radical-mediated reactions under mild conditions.

The discovery of new reactions will expand the synthetic toolbox available to chemists and allow for the construction of more complex and diverse this compound-based molecules.

Advanced Characterization Techniques for Elucidating Complex Properties of this compound Systems

A deeper understanding of the structure-property relationships of this compound derivatives requires the application of advanced characterization techniques. While standard methods like NMR and mass spectrometry are indispensable, more sophisticated techniques are needed to probe the subtle structural and electronic features that govern the behavior of these molecules.

Advanced characterization methods to be explored include:

Two-Dimensional NMR Spectroscopy: Techniques like COSY and HSQC can provide detailed information about the connectivity and spatial relationships of atoms within complex this compound derivatives. researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of these compounds, which is crucial for understanding their interactions with biological targets. nih.gov

Computational Chemistry: Density Functional Theory (DFT) calculations can provide insights into the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity of this compound systems. These computational studies can complement experimental data and aid in the rational design of new derivatives.

The following table highlights some advanced characterization techniques and the insights they can provide:

TechniqueInformation GainedRelevance to this compound
2D NMR (COSY, HSQC) Through-bond and through-space atomic correlations. researchgate.netUnambiguous assignment of complex proton and carbon signals.
X-ray Crystallography Precise 3D molecular structure and intermolecular interactions. nih.govUnderstanding solid-state packing and receptor binding modes.
Density Functional Theory (DFT) Electronic structure, molecular orbitals, reactivity indices. Predicting reactivity and guiding the design of new compounds.

Multidisciplinary Research at the Interface of this compound Chemistry and Emerging Technologies

The future impact of this compound research will be significantly enhanced through collaborations with other scientific disciplines and the integration of emerging technologies. This multidisciplinary approach will open up new avenues for innovation and application.

Key areas for interdisciplinary research include:

Medicinal Chemistry and Chemical Biology: Continued exploration of this compound derivatives as therapeutic agents, including their potential as anticancer, antibacterial, and antihypertensive agents. researchgate.netresearchgate.netnih.gov This will involve close collaboration with biologists to elucidate mechanisms of action and identify novel biological targets.

Materials Science: Investigating the use of this compound derivatives as building blocks for the development of advanced materials, such as metal-organic frameworks (MOFs), polymers with tailored properties, and functional nanomaterials. nih.gov The tetrazole moiety's ability to coordinate with metal ions makes it a promising component for such applications. nih.gov

Nanotechnology: The incorporation of this compound derivatives into nanodelivery systems for targeted drug delivery or as functional components in nanosensors and nanoelectronics.

By fostering collaborations across these diverse fields, the full potential of this compound chemistry can be realized, leading to the development of innovative solutions for challenges in medicine, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Benzyl-2H-tetrazole and its derivatives?

  • Methodological Answer : A common approach involves refluxing substituted benzaldehyde derivatives with a tetrazole precursor in ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and filtration . For example, 4-amino-triazole derivatives can react with benzaldehyde to form tetrazole-linked compounds. Optimization of reaction time (typically 4–6 hours) and stoichiometric ratios (1:1 molar ratio of reactants) is critical to maximize yield. Characterization via 1H^1H-NMR and 13C^{13}C-NMR is recommended to confirm regioselectivity .

Q. How is this compound characterized using crystallographic techniques?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection using Bruker SMART/SAINT systems, followed by structure solution via direct methods (e.g., SIR92 ), and refinement with SHELXL . Molecular graphics software like ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks . For example, the monohydrate form of a related tetrazole derivative showed intermolecular O–H···N hydrogen bonds stabilizing the crystal lattice .

Q. What preliminary biological assays are suitable for evaluating this compound derivatives?

  • Methodological Answer : Antimicrobial activity can be assessed via broth microdilution assays (e.g., MIC determination against Gram-positive/negative bacteria). Anticancer potential may involve MTT assays on cancer cell lines. Ensure derivatives are purified (>95% purity, confirmed by HPLC) and dissolved in DMSO for dose-response studies .

Advanced Research Questions

Q. How can contradictions between experimental and computational data for tetrazole derivatives be resolved?

  • Methodological Answer : Iterative validation is key. For example, if DFT-calculated bond lengths conflict with XRD data, re-examine refinement parameters (e.g., thermal displacement factors in SHELXL) or consider solvent effects in simulations . Cross-validate NMR chemical shifts with ab initio predictions (e.g., using Gaussian software) . Statistical tools like R-factors and Hamilton tests ensure crystallographic reliability .

Q. What strategies improve the refinement of this compound crystal structures with high disorder or twinning?

  • Methodological Answer : For disordered regions, apply PART instructions in SHELXL to model alternate conformations. Twinning can be addressed using the TWIN/BASF commands, with HKLF5 format data integration . High-resolution data (<1.0 Å) and anisotropic refinement of non-H atoms enhance accuracy. For severe cases, use SQUEEZE (Platon) to model solvent-accessible voids .

Q. How can the tetrazole ring be functionalized to enhance bioactivity without compromising stability?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the benzyl position to modulate electronic effects. For stability, avoid protic solvents during synthesis and characterize hydrolytic degradation via LC-MS. Microwave-assisted synthesis (e.g., 100°C, 30 min) can improve reaction efficiency for sensitive derivatives .

Q. What advanced techniques validate non-covalent interactions in this compound complexes?

  • Methodological Answer : Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions (e.g., π-π stacking, C–H···N bonds). Differential scanning calorimetry (DSC) assesses thermal stability, while variable-temperature XRD tracks phase transitions . For example, a monohydrate structure showed O–H···O interactions critical for lattice stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.